DGKα-IN-3 vs. DGKα-IN-2: Intra-Patent Potency Comparison Reveals ~314-Fold Difference in DGKα Biochemical IC₅₀
DGKα-IN-3 (Example 25) and DGKα-IN-2 (Example 48) originate from the same patent WO2021105115 and share the aminoquinolone scaffold, yet exhibit a striking difference in DGKα inhibitory potency . DGKα-IN-3 displays an IC₅₀ of 283 nM, whereas DGKα-IN-2 achieves an IC₅₀ of 0.9 nM—representing an approximately 314-fold difference in biochemical potency within the same chemical series [1]. This large potency gap underscores that subtle structural modifications within this chemotype profoundly affect target engagement and should guide compound selection based on the desired level of DGKα blockade.
| Evidence Dimension | DGKα biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 283 nM (DGKα-IN-3, Example 25) |
| Comparator Or Baseline | 0.9 nM (DGKα-IN-2, Example 48, from same patent WO2021105115) |
| Quantified Difference | ~314-fold lower potency for DGKα-IN-3 vs. DGKα-IN-2 |
| Conditions | Biochemical DGKα inhibition assay as described in WO2021105115; specific assay protocol details not publicly available from vendor datasheets |
Why This Matters
Researchers seeking partial or moderate DGKα inhibition for mechanistic studies may rationally select DGKα-IN-3 over the ultra-potent DGKα-IN-2, while those requiring maximal target engagement should prioritize the latter.
- [1] MedChemExpress. DGKα-IN-2 (Example 48) Product Page. IC₅₀ = 0.9 nM, extracted from patent WO2021105115. CAS 2648556-92-5. View Source
